molecular formula C19H21BFNO3 B12341669 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide

2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide

Cat. No.: B12341669
M. Wt: 341.2 g/mol
InChI Key: ODQZLXWOOGDOMD-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide is a boronic acid derivative known for its unique structure and significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a boronic acid pinacol ester group, which contribute to its reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide typically involves a two-step substitution reaction. The first step involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenylboronic acid pinacol ester in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then purified and subjected to further reaction with a suitable amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom enhances the compound’s stability and bioavailability by increasing its affinity for carbon atoms .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21BFNO3

Molecular Weight

341.2 g/mol

IUPAC Name

2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)22-17(23)15-7-5-6-8-16(15)21/h5-12H,1-4H3,(H,22,23)

InChI Key

ODQZLXWOOGDOMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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